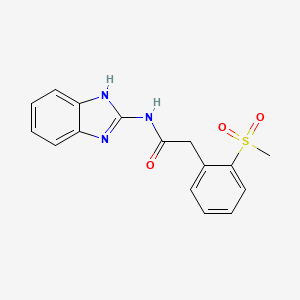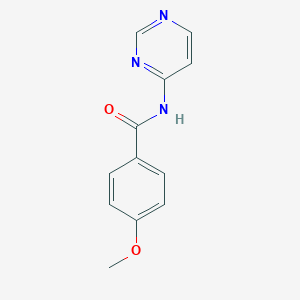![molecular formula C12H15NO2 B6638787 N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide, also known as CP 94,253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to interact with the CB1 receptor in the brain.
Mécanisme D'action
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 acts as a selective agonist of the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain perception, inflammation, and motor function.
Biochemical and Physiological Effects:
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic properties in animal models of pain. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has several advantages for lab experiments. It is a highly selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is also stable and can be easily synthesized in large quantities. However, one limitation of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253. One area of interest is the potential use of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in the treatment of chronic pain. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel CB1 receptor agonists based on the structure of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-phenylpropan-1-ol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). This is followed by the reaction of the protected alcohol with cyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to afford the desired amide. The final step involves the removal of the protecting group using an acidic solution such as hydrochloric acid to obtain N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in high yield and purity.
Applications De Recherche Scientifique
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and physiology. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been investigated for its potential role in the treatment of various disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-2-9(8-11)6-7-13-12(15)10-4-5-10/h1-3,8,10,14H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCSIUTQYMBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)


![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)